Asterricsäure

Übersicht

Beschreibung

Asterricsäure ist ein Pilzmetabolit, der erstmals aus dem Pilz Aspergillus terreus isoliert wurde. Sie ist bekannt für ihre Fähigkeit, die Bindung von Endothelin zu hemmen, und wurde aufgrund ihrer potenziellen antiangiogenen Eigenschaften Gegenstand der Forschung . Die chemische Formel von this compound lautet C17H16O8 und sie wird als phenolische Verbindung klassifiziert.

Wissenschaftliche Forschungsanwendungen

Asterricsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Standard für die chromatographische Analyse verwendet.

Biologie: this compound wird wegen ihrer Rolle bei der Hemmung der Endothelin-Bindung untersucht, was Auswirkungen auf die vaskuläre Biologie und die Angiogeneseforschung hat.

Wirkmechanismus

This compound übt ihre Wirkungen hauptsächlich durch Hemmung der Endothelin-Bindung aus. Endotheline sind Peptide, die eine entscheidende Rolle bei der Vasokonstriktion und der Blutdruckregulation spielen. Durch die Hemmung der Endothelin-Bindung kann this compound potenziell die Gefäßfunktionen modulieren und die Angiogenese reduzieren. Die molekularen Zielstrukturen von this compound umfassen Endothelin-Rezeptoren, und ihr Mechanismus beinhaltet die Störung der Endothelin-Rezeptor-Wechselwirkungen .

Wirkmechanismus

Target of Action

Asterric acid primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

Asterric acid interacts with AChE by binding to its active catalytic site and peripheral anionic site . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels. The esterification substitution groups at position 8 of asterric acid may contribute to its bioactivity .

Biochemical Pathways

These pathways play a key role in cognitive function, and their disruption is associated with neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The primary result of asterric acid’s action is the inhibition of AChE, leading to increased levels of acetylcholine. This can enhance cholinergic signaling, potentially improving cognitive function in conditions like Alzheimer’s disease . Asterric acid and its derivatives have also been shown to exhibit anti-angiogenic properties .

Biochemische Analyse

Biochemical Properties

Asterric acid interacts with various biomolecules, particularly enzymes and proteins. It has been found to inhibit the vascular endothelial growth factor (VEGF)-induced tube formation of human umbilical vein endothelial cells (HUVEC) . This suggests that asterric acid may interact with enzymes and proteins involved in the VEGF signaling pathway .

Cellular Effects

Asterric acid influences cell function by inhibiting endothelin binding . Endothelins are proteins that constrict blood vessels and raise blood pressure. By inhibiting endothelin binding, asterric acid could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Asterric acid exerts its effects at the molecular level through binding interactions with biomolecules. It has been shown to inhibit the binding of endothelin-1 to the endothelin receptor type A (ET A) in A10 cells . This suggests that asterric acid may function by inhibiting enzyme activity and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Given its stability as a fungal metabolite , it is reasonable to hypothesize that asterric acid may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Asterric acid is involved in the metabolic pathways of fungi, specifically Aspergillus terreus . The exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.

Vorbereitungsmethoden

Asterricsäure kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion aus Pilzkulturen, insbesondere aus Aspergillus terreus. Der Prozess umfasst typischerweise folgende Schritte:

Kultivierung: Der Pilz wird unter kontrollierten Bedingungen kultiviert, um den Metaboliten zu produzieren.

Extraktion: Die Pilzbiomasse wird geerntet und mit organischen Lösungsmitteln wie Methanol oder Ethylacetat extrahiert.

Analyse Chemischer Reaktionen

Asterricsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können this compound mit Hilfe von Reduktionsmitteln wie Natriumborhydrid in die entsprechenden Alkohole umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um Ester und Ether zu bilden.

Vergleich Mit ähnlichen Verbindungen

Asterricsäure ist aufgrund ihrer spezifischen inhibitorischen Wirkung auf die Endothelin-Bindung einzigartig. Zu ähnlichen Verbindungen gehören:

Methylasterat: Ein Derivat von this compound mit ähnlichen biologischen Aktivitäten.

Ethylasterat: Ein weiteres Derivat mit potenziellen therapeutischen Anwendungen.

Emodin: Eine phenolische Verbindung mit entzündungshemmenden und krebshemmenden Eigenschaften.

Physcion: Bekannt für seine antimikrobiellen und krebshemmenden Aktivitäten.

Chrysophanol: Zeigt entzündungshemmende und krebshemmende Wirkungen.

This compound sticht durch ihre spezifische Hemmung der Endothelin-Bindung hervor, was sie zu einer wertvollen Verbindung in der vaskulären Biologie und der Angiogeneseforschung macht.

Eigenschaften

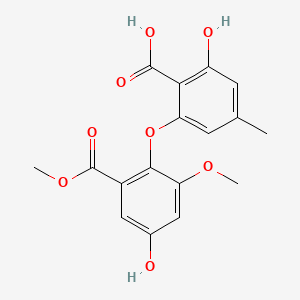

IUPAC Name |

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKVHFNTYHPEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206405 | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-64-0 | |

| Record name | Asterric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asterric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 577-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTERRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Q23XL4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.